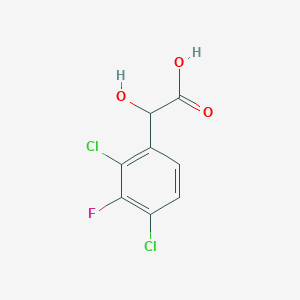

2,4-Dichloro-3-fluoromandelic acid

Description

Properties

IUPAC Name |

2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOUYWJFZYEAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-3-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, along with a carboxylic acid group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for this compound is C9H7Cl2F O2. Its molecular weight is approximately 233.06 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to the inhibition or modulation of enzyme activities involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic processes.

- Receptor Modulation: It may interact with cellular receptors, affecting signaling pathways that regulate various physiological functions.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, revealing its potential therapeutic applications:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in infection control. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent. |

| Antioxidant | Shows potential as an antioxidant, which may protect cells from oxidative stress. |

Case Studies

-

Antimicrobial Activity Study

- A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent .

- Cytotoxicity in Cancer Cells

- Antioxidant Properties

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of halogenated aromatic carboxylic acids. Below is a comparison with structurally related derivatives:

Physicochemical and Functional Differences

- Electron-Withdrawing Effects: The 2,4-dichloro-3-fluoro substitution pattern in the target compound enhances its electronegativity and acidity compared to non-halogenated analogues like caffeic acid. This makes it more reactive in nucleophilic environments .

- Thermal Stability : The boiling point of this compound (387.3°C) is significantly higher than that of 2-(3-chloro-4-fluorophenyl)acetic acid (unreported but estimated <300°C), reflecting stronger intermolecular forces from additional halogens .

Research and Industrial Relevance

- Pharmacological Potential: The fluorine atom in this compound may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .

- Agrochemical Contrasts : Unlike 2,4-D (a broadleaf herbicide), the target compound lacks herbicidal activity but shares structural motifs with bioactive molecules targeting plant pathogens .

Preparation Methods

Synthesis of Racemic 2,4-Dichloro-3-fluoromandelic Acid Derivatives

One common approach to prepare this compound involves the synthesis of racemic mandelic acid derivatives followed by resolution to obtain enantiomerically pure compounds.

Starting Materials and Substitution Pattern : The aromatic ring is substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 3. The mandelic acid framework is constructed by introducing the α-hydroxy acid group adjacent to the aromatic ring.

Racemic Mixture Formation : The initial synthesis produces a racemic mixture of mandelic acid derivatives, which includes both (R)- and (S)-enantiomers.

Resolution via Salt Formation : The racemic mixture is resolved using chiral cyclic amide bases, either (D)- or (L)-forms, to separate the enantiomers by forming diastereomeric salts. This process occurs in a solvent mixture of ethyl acetate and water, with water content between 5 to 15% by volume. The acid-to-base molar ratio is carefully controlled between 1:0.25 and 1:0.75.

-

- The racemic mandelic acid derivative and chiral base are mixed in ethyl acetate/water.

- The mixture is heated to reflux with stirring.

- After reflux, the mixture is cooled to precipitate the mandelic acid cyclic amide salt.

- The precipitate is filtered to isolate the resolved enantiomer.

Yield and Purity : This method allows efficient separation of the (R)- and (S)-mandelic acid derivatives with high enantiomeric purity, suitable for further applications.

| Step | Conditions | Notes |

|---|---|---|

| Mixing | Ethyl acetate/water (5-15% water) | Acid:base molar ratio 1:0.48-0.52 |

| Heating | Reflux with stirring | Ensures salt formation |

| Cooling | Gradual cooling | Precipitates diastereomeric salt |

| Filtration | Separation of salt | Isolates enantiomerically pure acid |

This resolution process is detailed in patent literature describing mandelic acid derivatives bearing halogen substitutions, including CHF, CHCl2, and CClF2 groups, which are structurally related to this compound.

Synthetic Routes to Halogenated Mandelic Acid Derivatives

Although direct literature on this compound is limited, general synthetic strategies for halogenated mandelic acids provide insight:

Condensation Reactions : The mandelic acid skeleton is often synthesized via condensation of substituted benzaldehydes with glyoxylic acid under alkaline conditions. This method is supported by improved procedures that minimize side reactions such as Cannizzaro reactions and improve yields by controlling reaction temperature and reagent addition rates.

-

- Slow addition of glyoxylic acid to a cold alkaline solution of substituted benzaldehyde.

- Efficient stirring and temperature control between -5°C and 0°C.

- Extended stirring post-addition to complete the reaction.

- Acidification and extraction to isolate the mandelic acid derivative.

This procedure, while described for other hydroxy-substituted aromatic acids, can be adapted for 2,4-dichloro-3-fluorobenzaldehyde as the aromatic precursor to yield this compound.

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | -5 to 0 °C during addition | Reduces side reactions |

| Addition Rate | Slow, dropwise over several hours | Prevents precipitate formation |

| Stirring | Efficient mechanical stirring | Ensures homogeneity |

| Acidification | Concentrated HCl after reaction | Facilitates product isolation |

| Extraction Solvent | Ethyl acetate or benzene | Separates product from aqueous phase |

Catalytic and Enantioselective Approaches

Recent advances in asymmetric synthesis and catalysis offer alternative routes:

Chiral Lewis Acid Catalysis : Metal-catalyzed enantioselective reductive coupling of aromatic aldehydes with nitrones under photocatalytic conditions can yield enantiopure vicinal hydroxyl amino alcohols, which can be converted to mandelic acid derivatives through further transformations.

Dynamic Kinetic Resolution (DKR) : Employing ruthenium catalysts and chiral ligands enables the synthesis of enantiomerically enriched mandelic acid derivatives via hydrogenation and reduction steps.

While these methods have been primarily applied to antidepressant molecule synthesis and other complex targets, the principles can be adapted for the preparation of halogenated mandelic acids, including this compound, to achieve high enantiomeric excess and yield.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Racemic Synthesis + Resolution | Salt formation with chiral cyclic amides in ethyl acetate/water | High enantiomeric purity, scalable | Requires chiral base and resolution step |

| Alkaline Condensation | Slow addition of glyoxylic acid to substituted benzaldehyde | Simple, good yields with optimization | Sensitive to reaction conditions |

| Catalytic Enantioselective Synthesis | Metal-catalyzed asymmetric reductive coupling and DKR | High stereoselectivity, modern methods | Complex catalysts, cost |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.